molecular formula C13H15N3O4S B2807572 2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine CAS No. 1322604-53-4

2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine

Cat. No.: B2807572
CAS No.: 1322604-53-4
M. Wt: 309.34
InChI Key: PESJCDNQTAMPLF-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the corresponding tricyclic indole . Another method involves the Tscherniac-Einhorn reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-2-carboxylate derivatives: Known for their antiviral and anticancer activities.

    Indole-3-carbinol: Studied for its anticancer properties.

Uniqueness

2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine is unique due to its specific structure, which combines an indole ring with a pyridine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c14-11-5-3-8-15-13(11)16-9-7-10-4-1-2-6-12(10)16/h1-6,8H,7,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQRTPZZCMCRDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=C(C=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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